molecular formula C19H23N3O5S2 B6424377 N-(1,3-dimethyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-5-yl)-2-[4-(propane-2-sulfonyl)phenyl]acetamide CAS No. 2034456-28-3

N-(1,3-dimethyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-5-yl)-2-[4-(propane-2-sulfonyl)phenyl]acetamide

Cat. No.: B6424377
CAS No.: 2034456-28-3
M. Wt: 437.5 g/mol
InChI Key: SEYPIWLRILEYLO-UHFFFAOYSA-N
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Description

N-(1,3-dimethyl-2,2-dioxo-1,3-dihydro-2λ⁶,1,3-benzothiadiazol-5-yl)-2-[4-(propane-2-sulfonyl)phenyl]acetamide is a synthetic acetamide derivative featuring a 1,3-dimethyl-2,2-dioxo-benzothiadiazole core linked to a propane-2-sulfonyl-substituted phenyl group via an acetamide bridge.

Properties

IUPAC Name

N-(1,3-dimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-5-yl)-2-(4-propan-2-ylsulfonylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O5S2/c1-13(2)28(24,25)16-8-5-14(6-9-16)11-19(23)20-15-7-10-17-18(12-15)22(4)29(26,27)21(17)3/h5-10,12-13H,11H2,1-4H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEYPIWLRILEYLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=CC3=C(C=C2)N(S(=O)(=O)N3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1,3-dimethyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-5-yl)-2-[4-(propane-2-sulfonyl)phenyl]acetamide is a complex organic compound with potential biological activities. This article explores its synthesis, biological properties, and implications for medicinal chemistry through detailed research findings and case studies.

Compound Overview

  • Common Name : this compound
  • CAS Number : 2034456-28-3
  • Molecular Formula : C₁₉H₂₃N₃O₅S₂
  • Molecular Weight : 437.5 g/mol

The compound features a benzothiadiazole moiety that is known for its diverse biological activities and an acetamide group that enhances its chemical properties. The incorporation of a propane-2-sulfonyl group contributes to its solubility and reactivity.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Benzothiadiazole Core : The initial step may involve the reaction of appropriate precursors to form the benzothiadiazole structure.
  • Acetamide Formation : The acetamide group is introduced via acylation reactions.
  • Sulfonyl Group Addition : The final step involves the attachment of the propane-2-sulfonyl group to enhance solubility.

Antibacterial and Antifungal Properties

Research indicates that compounds similar to this compound exhibit significant antibacterial and antifungal activities. The following table summarizes the biological activity data:

Microorganism Activity Observed Minimum Inhibitory Concentration (MIC)
Staphylococcus aureusSignificant625–1250 µg/mL
Staphylococcus epidermidisSignificant625 µg/mL
Enterococcus faecalisModerate625 µg/mL
Pseudomonas aeruginosaExcellent625 µg/mL
Candida albicansSignificantNot specified

The compound has shown excellent antifungal activity against C. albicans, while most derivatives demonstrated significant antibacterial effects against various Gram-positive bacteria such as S. aureus and S. epidermidis .

The mechanism by which this compound exerts its biological activity is not fully elucidated but may involve:

  • Inhibition of Cell Wall Synthesis : Similar compounds often disrupt bacterial cell wall integrity.
  • Interference with Metabolic Pathways : The benzothiadiazole moiety may interact with key enzymes involved in bacterial metabolism.

Case Studies

A notable study highlighted the synthesis and testing of several derivatives related to this compound. These derivatives were screened for their antibacterial and antifungal properties against a range of microorganisms . The findings indicated that modifications in the chemical structure significantly influenced biological activity.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Core Heterocyclic Modifications

Benzothiadiazole vs. Benzothiazole Derivatives
  • SCP-1 (N-(4-Hydroxyphenyl)-2-(1,1,3-trioxo-2,3-dihydro-1,2-benzothiazol-2-yl)acetamide): Core: Benzothiazole with trioxo groups. Key Features: A 4-hydroxyphenyl acetamide substituent. Activity: Analgesic with a shorter elimination half-life than acetaminophen due to rapid clearance . Comparison: The target compound’s benzothiadiazole core and propane-2-sulfonyl group may improve metabolic stability compared to SCP-1’s trioxo-benzothiazole and hydroxyphenyl group.
Benzimidazole and Triazole Analogues
  • Compound W1 (3-(2-(1H-benzo[d]imidazol-2-ylthio)acetamido)-N-(2,4-dinitrophenyl)benzamide): Core: Benzimidazole with a thioether linkage. Key Features: 2,4-Dinitrophenyl group enhances electron-withdrawing effects. Activity: Antimicrobial and anticancer properties attributed to the benzimidazole-thio scaffold .

Substituent Effects on Pharmacokinetics and Bioactivity

Sulfonyl vs. Sulfanyl Groups
  • Compounds (e.g., 2-(2,4-dimethylphenyl)sulfanyl-N-(propan-2-ylcarbamoyl)acetamide): Substituent: Sulfanyl (–S–) groups. Comparison: The target compound’s propane-2-sulfonyl group likely enhances oxidative stability and plasma half-life .
Aromatic Substituents
  • Triazole Derivatives (, e.g., Compound 6a) :
    • Substituent : Naphthalenyloxy and phenyl groups.
    • Impact : Bulky aromatic groups improve receptor binding but may reduce solubility.
    • Comparison : The target compound’s 4-(propane-2-sulfonyl)phenyl group balances lipophilicity and solubility, optimizing membrane permeability .

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